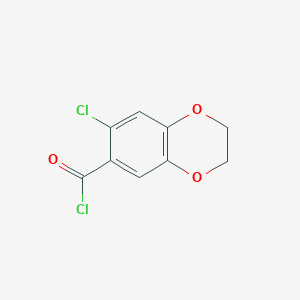
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzodioxine, a bicyclic structure containing a benzene ring fused with a dioxine ring
Preparation Methods
The synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride typically involves the chlorination of 2,3-dihydro-1,4-benzodioxine followed by the introduction of a carbonyl chloride group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride include:
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a carbonyl chloride group, leading to different reactivity and applications.
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride: Lacks the chlorine atom, which affects its chemical properties and reactivity.
Biological Activity
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride (C₉H₇ClO₃) is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article explores its synthesis, biological properties, potential applications, and relevant case studies.
- Molecular Formula : C₉H₇ClO₃
- Molecular Weight : 198.60 g/mol
- Melting Point : 100°C
- Boiling Point : 301.7°C at 760 mmHg
- Density : 1.371 g/cm³
- Hazards : Moisture-sensitive; can cause severe burns upon contact with skin or eyes .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the benzodioxine core.
- Chlorination at the 7-position.
- Introduction of the carbonyl chloride group through acylation reactions.
These steps require precise control of reaction conditions to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its electrophilic character due to the chlorine atom at the 7-position. This feature enhances its reactivity in nucleophilic substitution reactions, which is crucial for its potential therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds similar to 7-chloro-2,3-dihydro-1,4-benzodioxine derivatives exhibit antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit bacterial growth effectively, suggesting that this compound may also possess similar activity.
Case Studies
Applications in Medicinal Chemistry
Given its structural characteristics and preliminary biological activity findings, this compound could serve as:
Properties
Molecular Formula |
C9H6Cl2O3 |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine-7-carbonyl chloride |
InChI |
InChI=1S/C9H6Cl2O3/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2H2 |
InChI Key |
FZZLWZWGTZAIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















